2-Cyclohexene-1,4-dione
Overview
Description
2-Cyclohexene-1,4-dione is an organic compound with the molecular formula C₆H₆O₂. It is a cyclic diketone characterized by the presence of two carbonyl groups at the 1 and 4 positions of the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexene-1,4-dione can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between 1,4-benzoquinone and cyclopentadiene, followed by a series of reduction and oxidation steps . The reaction is typically carried out in dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions followed by purification processes such as distillation and recrystallization to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex diketones or quinones.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other diketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
2-Cyclohexene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1,4-dione involves its ability to undergo various chemical transformations due to the presence of reactive carbonyl groups. These groups can participate in nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedione: Similar in structure but lacks the double bond present in 2-Cyclohexene-1,4-dione.
Cyclohexene-1,2-dione: Another diketone with carbonyl groups at different positions.
4-Oxoisophorone: A related compound with additional methyl groups and different reactivity.
Uniqueness
This compound is unique due to its conjugated system, which imparts distinct reactivity compared to non-conjugated diketones. This conjugation allows for unique applications in organic synthesis and materials science .
Properties
IUPAC Name |
cyclohex-2-ene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMMYQITJVUZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196370 | |
Record name | 1,4-Cyclohex-2-enedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4505-38-8 | |
Record name | 1,4-Cyclohex-2-enedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohex-2-enedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclohexene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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